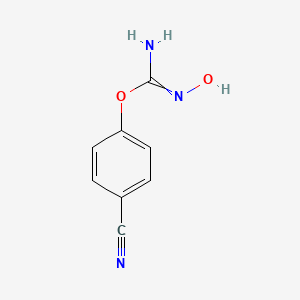

4-Cyanophenyl N'-hydroxycarbamimidate

Description

Structure

3D Structure

Properties

CAS No. |

651306-31-9 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(4-cyanophenyl) N'-hydroxycarbamimidate |

InChI |

InChI=1S/C8H7N3O2/c9-5-6-1-3-7(4-2-6)13-8(10)11-12/h1-4,12H,(H2,10,11) |

InChI Key |

IRDXFEDJPIVKJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl N'-hydroxycarbamimidate typically involves the reaction of 4-cyanophenol with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate carbamimidic acid, which then reacts with 4-cyanophenol to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl N'-hydroxycarbamimidate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can produce amines and other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.

Scientific Research Applications

4-Cyanophenyl N'-hydroxycarbamimidate has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Cyanophenyl N'-hydroxycarbamimidate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two cyanophenyl esters: 4-Cyanophenyl 4-hexylbenzoate () and 4-Cyanophenyl 4-heptylbenzoate ().

Table 1: Comparative Overview of Cyanophenyl Derivatives

Key Findings

Structural Impact on Toxicity: The heptyl derivative (C₇ alkyl chain) exhibits broader hazards (skin/eye/respiratory irritation) compared to the hexyl analog (C₆ chain), suggesting that increased alkyl chain length may enhance irritancy due to prolonged contact or altered solubility . Both compounds share acute oral toxicity (H302), likely tied to the cyanophenyl group’s metabolic release of cyanide intermediates .

Neither compound is water-soluble, typical of aromatic esters, necessitating organic solvents for industrial use .

Handling and Storage :

- Both require ventilation and personal protective equipment (PPE) to mitigate exposure. The heptyl derivative’s additional hazards demand stricter controls (e.g., anti-static tools to prevent dust inhalation) .

Fire and Spill Management: Both release toxic gases (e.g., NOₓ, HBr) upon combustion, but the heptyl variant explicitly warns against using water jets, favoring alcohol-resistant foam or CO₂ .

Biological Activity

4-Cyanophenyl N'-hydroxycarbamimidate (CAS No. 651306-31-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and mechanisms of action, focusing on its anticancer properties and other biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of cyanophenyl isocyanate with hydroxylamine or its derivatives. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Anticancer Properties

Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. In a study assessing the compound's efficacy against multiple tumor types, it was found to inhibit cell growth significantly.

| Cell Line | GI50 (μM) | TGI (μM) | Effect |

|---|---|---|---|

| HCT-15 (Colon) | 0.197 | 0.278 | Strong inhibition |

| MDA-MB-435 (Melanoma) | 0.250 | 0.310 | Moderate inhibition |

| MCF-7 (Breast) | 0.400 | 0.500 | Moderate inhibition |

The above table summarizes the growth inhibition (GI50) and total growth inhibition (TGI) values for different cancer cell lines tested against this compound .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

- Targeting Specific Kinases : It may inhibit key kinases involved in cancer progression, although detailed studies are needed to identify specific targets.

Case Studies

- Study on Antiproliferative Activity : A comprehensive screening of various derivatives of cyanophenyl compounds revealed that those with a hydroxycarbamimidate moiety exhibited enhanced activity against several cancer types, including breast and colon cancers .

- Selectivity in Cancer Cells : In silico predictions indicated a favorable selectivity profile for this compound against tumor cells compared to normal cells, suggesting potential therapeutic applications with reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.